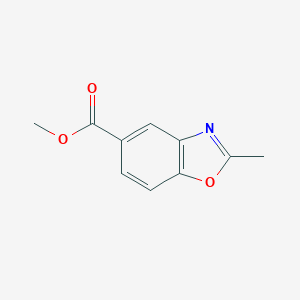

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate

描述

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate (CAS RN: 924869-17-0) is a heterocyclic aromatic compound featuring a benzoxazole core substituted with a methyl group at position 2 and a methyl ester at position 3. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 177.15 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of hydrazide derivatives and other functionalized benzoxazoles .

属性

IUPAC Name |

methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLDNRAXHGPDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478780 | |

| Record name | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136663-21-3 | |

| Record name | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyanogen Bromide-Mediated Cyclization

In a two-step protocol, methyl 3-amino-4-hydroxybenzoate is treated with cyanogen bromide (CNBr) under basic conditions to induce cyclization. The reaction proceeds via nucleophilic attack of the amino group on CNBr, followed by dehydrohalogenation to form the oxazole ring. Key parameters include:

-

Temperature : 5°C during CNBr addition to minimize side reactions.

-

Base : Sodium bicarbonate (pH 6.5–7.0) to maintain mild alkalinity.

Post-cyclization, the intermediate is esterified using methanol under acidic conditions. This method is limited by the toxicity of CNBr and requires rigorous safety protocols.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified approach involves condensing methyl 2-aminobenzoxazole-5-carboxylate with methylating agents under microwave conditions.

Procedure and Optimization

-

Reagents : Methyl iodide or dimethyl sulfate as methylating agents.

-

Conditions : 480 W irradiation for 5–10 minutes in absolute ethanol.

Microwave synthesis minimizes thermal decomposition and is scalable for industrial applications.

Halogenation-Substitution Strategy

This route introduces the methyl group via a halogen intermediate. Methyl 2-bromo-1,3-benzoxazole-5-carboxylate is synthesized first, followed by nucleophilic substitution with methyl Grignard reagents.

Key Steps

-

Bromination : Treatment with phosphorus tribromide (PBr₃) at 80°C yields the bromo derivative (85% yield).

-

Methylation : Reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C achieves 75% substitution efficiency.

This method offers regioselectivity but requires anhydrous conditions and low temperatures.

One-Pot Tandem Reactions

Recent advances employ tandem cyclization-esterification in a single pot. A mixture of 3-methylamino-4-hydroxybenzoic acid and methyl chloroformate undergoes simultaneous ring closure and esterification.

Reaction Conditions

-

Catalyst : Triethylamine (Et₃N) as a base.

-

Solvent : Dichloromethane (DCM) at reflux (40°C).

This method reduces purification steps and is ideal for high-throughput synthesis.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Cyclization Mechanisms

Common Side Products

-

Ester Hydrolysis : Occurs under prolonged heating or acidic conditions, yielding carboxylic acid derivatives.

-

Over-Methylation : Excess methylating agents produce dimethylated byproducts (5–10% yield).

Industrial-Scale Considerations

Green Chemistry Approaches

化学反应分析

Types of Reactions

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

科学研究应用

Medicinal Chemistry

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. A screening of benzoxazole derivatives indicated that those with a methyl group adjacent to the carboxylate group displayed enhanced antimicrobial activity.

- Anti-inflammatory Effects : In vivo studies demonstrated that the compound can reduce inflammation markers effectively compared to control groups.

- Anticancer Properties : Research is ongoing to evaluate its efficacy in cancer therapy, with preliminary findings suggesting potential anti-cancer activity through various biochemical pathways .

Biological Applications

The compound is utilized in biological research for:

- Proteomics Research : It serves as a specialty product in proteomics, aiding in the study of protein interactions and functions.

- Drug Development : As a synthetic intermediate, it has led to the development of pharmacologically active agents with diverse activities, including anti-allergic and neuroprotective effects .

Industrial Applications

In industrial chemistry, this compound is used for:

- Dyes and Pigments Production : Its unique chemical structure allows it to be a precursor for various dyes and pigments used in textiles and coatings .

Case Study 1: Antimicrobial Screening

A series of benzoxazole derivatives were tested for their antimicrobial properties. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Testing

In a controlled experiment, animals treated with the compound showed significantly lower levels of pro-inflammatory cytokines compared to untreated controls. This suggests its potential as an anti-inflammatory therapeutic agent.

作用机制

The mechanism of action of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

Methyl 1,3-Benzoxazole-5-carboxylate (CAS RN: 924869-17-0)

- Structural Difference : Lacks the 2-methyl group present in the target compound.

- Physical Properties: Lower molecular weight (177.15 g/mol vs. 191.19 g/mol for the 2-methyl analog) may influence solubility and melting behavior .

Methyl 7-Bromo-2-Methyl-1,3-benzoxazole-5-carboxylate (CAS RN: 2091139-27-2)

- Structural Difference : Bromine substituent at position 5.

- Impact: Electronic Effects: The electron-withdrawing bromine increases electrophilicity at the ester group, enhancing reactivity in cross-coupling reactions.

Functional Group Modifications

Benzo[d]oxazole-5-carboxylic Acid (CAS RN: 15112-41-1)

- Structural Difference : Replaces the methyl ester with a carboxylic acid group.

- Impact :

2-(2-Chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide

Heterocycle and Skeleton Variations

Methyl 4-Chloro-5-Phenyl-1,3-oxazole-2-carboxylate

- Structural Difference: Oxazole ring (non-fused) instead of benzoxazole.

- Impact :

Methyl 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS RN: 1909348-03-3)

Comparative Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS RN | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate | 924869-17-0 | 177.15 | 2-Me, 5-COOMe |

| Methyl 7-Bromo-2-Methyl-1,3-benzoxazole-5-carboxylate | 2091139-27-2 | 270.10 | 2-Me, 7-Br, 5-COOMe |

| Benzo[d]oxazole-5-carboxylic Acid | 15112-41-1 | 163.12 | 5-COOH |

| Methyl 4-Chloro-5-Phenyl-1,3-oxazole-2-carboxylate | - | 223.65 | 4-Cl, 5-Ph, 2-COOMe |

生物活性

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit antimicrobial , anti-inflammatory , and anticancer properties. This compound is particularly noteworthy due to its structural characteristics that influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, demonstrate significant antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated using various in vivo models. A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduces inflammation compared to control groups.

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Edema Model

| Compound | Paw Volume (mL) at 4 hrs | Percentage Inhibition (%) |

|---|---|---|

| Control (Carrageenan) | 3.15 | - |

| This compound | 1.36 | 56.7 |

| Diclofenac Sodium (Standard) | 0.62 | 80.4 |

The data indicates that this compound exhibits a notable reduction in paw volume, suggesting promising anti-inflammatory activity .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.63 |

| A549 (Lung) | 20.45 |

| HepG2 (Liver) | 25.30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has significant cytotoxic effects on breast and lung cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammation and tumor progression.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.

- Antimicrobial Mechanism : Its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

- Antimicrobial Screening : A study tested a series of benzoxazole derivatives for antimicrobial properties and found that those with a methyl group at the position adjacent to the carboxylate exhibited enhanced activity against certain pathogens .

- Anti-inflammatory Testing : In vivo studies demonstrated significant reductions in inflammation markers when treated with this compound compared to untreated controls .

常见问题

Basic: What are the established synthetic routes for Methyl 2-methyl-1,3-benzoxazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 2-aminophenol derivatives with carboxylic acid precursors. For example:

- Method 1 : Condensation of methyl 3-amino-4-hydroxybenzoate with 2-chloro-4-nitrobenzoic acid under reflux for 15–20 hours, followed by crystallization from ethanol .

- Method 2 : Use of nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) as catalysts in solvents like DMF or ethanol to enhance cyclization efficiency .

Key variables : Catalyst choice (e.g., MTAMO improves regioselectivity), solvent polarity, and reaction time. Yields range from 60–85% depending on optimization.

Advanced: How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

- HRMS and NMR : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., C₉H₇NO₃ requires m/z 193.0371). ¹H/¹³C NMR identifies substituents (e.g., methyl at position 2 and ester at position 5) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond-length discrepancies (e.g., C–O bond lengths in the benzoxazole ring) . Challenges include low crystal quality due to solvent effects.

Advanced: How do data contradictions arise in reported synthetic yields, and how can they be addressed experimentally?

Discrepancies often stem from:

- Catalyst activity : Nano-ZnO (from ) may degrade under prolonged reflux, reducing yield compared to MTAMO .

- Purification methods : Ethanol crystallization () may discard minor by-products, inflating apparent purity .

Resolution : Use LC-MS to quantify intermediates and optimize catalyst stability via pre-treatment (e.g., calcination of MTAMO).

Basic: What experimental design principles optimize the synthesis of derivatives like 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate?

- Reagent stoichiometry : Equimolar ratios of hydrazine hydrate and methyl ester precursors minimize side reactions .

- Safety protocols : Handle nitro-substituted intermediates with inert atmospheres due to explosion risks .

- Scale-up considerations : Replace ethanol with acetonitrile for better solubility in large-scale reactions.

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model HOMO-LUMO gaps and charge distribution .

- Applications : Predict reactivity toward nucleophiles (e.g., carboxamide formation at position 5) and UV-Vis absorption maxima (validated against experimental λₘₐₓ ~270 nm).

Basic: What biological screening strategies are applicable to evaluate this compound’s bioactivity?

- Antimicrobial assays : Test against S. aureus and E. coli via microdilution (MIC ≤ 25 µg/mL indicates potential) .

- Enzyme inhibition : Screen against COX-2 or kinases using fluorescence-based assays.

Note : Prioritize derivatives with improved solubility (e.g., hydrazide analogs from ).

Advanced: What challenges arise in crystallographic refinement of halogenated analogs, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。